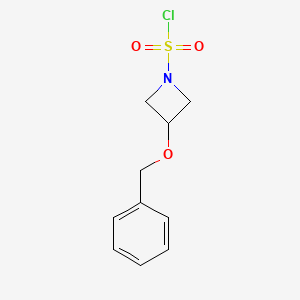

3-(Benzyloxy)azetidine-1-sulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxyazetidine-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c11-16(13,14)12-6-10(7-12)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNMUZKKXMJSCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)Cl)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Benzyloxy Azetidine 1 Sulfonyl Chloride

Strategies for the Construction of the Azetidine (B1206935) Core Precursor

The formation of the azetidine ring is a key challenge in the synthesis of 3-(benzyloxy)azetidine-1-sulfonyl chloride. Chemists have devised several ingenious approaches to overcome the inherent ring strain of this four-membered heterocycle.

Ring-Closing Reactions for Azetidine Formation

One of the most common strategies for constructing the azetidine core is through intramolecular cyclization, where a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the appropriate positions is induced to form the four-membered ring.

Intramolecular SN2 reactions are a cornerstone of azetidine synthesis. nih.gov This approach typically involves a γ-amino alcohol or a derivative where the hydroxyl group is converted into a good leaving group (e.g., a halide or a sulfonate ester). The nitrogen atom then acts as an internal nucleophile, displacing the leaving group to form the azetidine ring. For instance, the synthesis of 3-hydroxyazetidine hydrochloride often involves the cyclization of an amino-epoxide derivative. google.comchemicalbook.comgoogle.com

The Mitsunobu reaction offers a powerful alternative for the cyclization of γ-amino alcohols under mild conditions. organic-chemistry.orgtudublin.ie This reaction utilizes a phosphine reagent, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group in situ for nucleophilic attack by the nitrogen atom. organic-chemistry.orgnih.govalfa-chemistry.combeilstein-journals.org The reaction generally proceeds with inversion of configuration at the carbon bearing the hydroxyl group. alfa-chemistry.com

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| γ-Amino alcohol | PPh₃, DEAD, THF | N-Protected Azetidine | Good to excellent | tudublin.ie |

| N-trityl L-serine methyl ester derivative | DEAD, PPh₃, THF | Orthogonally protected α,β-diaminopropionic acid | 75% | tudublin.ie |

| Epichlorohydrin and t-butylamine | Cyclization, acetylation, deacetylation | 3-Hydroxyazetidine hydrochloride | High purity | chemicalbook.comgoogle.com |

[2+2] Cycloaddition reactions provide a direct and atom-economical route to the azetidine core. The aza-Paterno-Büchi reaction, a photocycloaddition between an imine and an alkene, is a prominent example of this strategy. rsc.orgresearchgate.net This reaction, however, can be challenging due to competing pathways of the excited imine. rsc.org Recent advancements have utilized visible-light photocatalysis to mediate these cycloadditions under milder conditions, expanding their scope and applicability. rsc.orgresearchgate.netchemrxiv.org

The Staudinger synthesis, the [2+2] cycloaddition of a ketene and an imine, is another powerful tool for the construction of β-lactams (azetidin-2-ones), which can then be reduced to the corresponding azetidines. mdpi.com

| Reactants | Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Imine and Alkene | Aza-Paterno-Büchi | UV light or visible-light photocatalysis | Functionalized Azetidine | Variable | rsc.orgresearchgate.net |

| Ketene and Imine | Staudinger Synthesis | Typically at low temperatures | β-Lactam (Azetidin-2-one) | Good to excellent | mdpi.com |

| 2-Isoxazoline-3-carboxylates and Alkenes | Visible-light mediated [2+2] photocycloaddition | fac-[Ir(dFppy)₃] photocatalyst, blue light | Substituted Azetidines | 46-99% | rsc.org |

Strain-release strategies harness the high ring strain of small, fused bicyclic systems, such as 1-azabicyclo[1.1.0]butanes (ABBs), to drive the formation of functionalized azetidines. arkat-usa.orgnih.gov The reaction of ABBs with various nucleophiles and electrophiles leads to the selective cleavage of the central C-N bond, resulting in the formation of a 1,3-disubstituted azetidine ring. rsc.orgscilit.comarkat-usa.org This method has proven to be a versatile approach for introducing a wide range of functional groups at the C3 position of the azetidine core. arkat-usa.org

Recent developments have expanded the scope of this strategy to include Friedel-Crafts spirocyclization and reactions with in situ generated aza-ortho-quinone methides. arkat-usa.org

| Starting Material | Reagents and Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|

| 1-Azabicyclo[1.1.0]butane (ABB) | Nucleophiles (e.g., Grignard reagents, organolithiums) | 3-Substituted Azetidines | Versatile C3-functionalization | rsc.orgarkat-usa.org |

| ABB-tethered (hetero)aryls | HBF₄ | Azetidine Spiro-tetralins | Friedel-Crafts spirocyclization | arkat-usa.org |

| ABB and Vinyl Benzoxazinones | HFIP-K₃PO₄ | N/C3-Functionalized Azetidines | Reaction with in situ generated aza-ortho-quinone methides | arkat-usa.org |

Stereoselective Approaches to 3-Substituted Azetidine Precursors (e.g., Chiral Auxiliary-based, Asymmetric Catalysis)

The synthesis of enantiomerically pure 3-substituted azetidines is of significant interest for pharmaceutical applications. To this end, stereoselective methods employing chiral auxiliaries or asymmetric catalysis have been developed.

Chiral auxiliaries are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For example, enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogs have been prepared using a camphor sultam derivative of glyoxylic acid O-benzyl oxime as a chiral auxiliary. nih.gov (S)-1-Phenylethylamine has also been utilized as a chiral auxiliary for the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org Pseudoephenamine is another practical chiral auxiliary for asymmetric synthesis. nih.gov

Asymmetric catalysis offers a more atom-economical approach to enantiomerically enriched azetidines. researchgate.netbirmingham.ac.uk Chiral catalysts, often derived from transition metals complexed with chiral ligands, can promote the formation of one enantiomer over the other with high selectivity. For instance, the catalytic asymmetric synthesis of trisubstituted aziridines, which can be precursors to azetidines, has been achieved with high enantiomeric excess. scispace.com Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones. nih.gov

| Method | Chiral Source | Key Reaction | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Auxiliary | Camphor Sultam | Zinc-mediated asymmetric addition | L-Azetidine-2-carboxylic acid analogs | High | nih.gov |

| Chiral Auxiliary | (S)-1-Phenylethylamine | Diastereoselective cyclization | Enantiomeric pair of azetidine-2,4-dicarboxylic acids | High | rsc.org |

| Asymmetric Catalysis | VANOL catalyst | Aziridination of BUDAM imine | cis-Aziridine | 98% ee | scispace.com |

| Asymmetric Catalysis | Gold catalyst with chiral ligand | Oxidative cyclization of N-propargylsulfonamides | Chiral Azetidin-3-ones | >98% ee | nih.gov |

Functionalization of Pre-formed Azetidine Scaffolds (e.g., C(sp³)–H Functionalization, Alkylation)

An alternative to building the functionalized azetidine ring from an acyclic precursor is to first construct a simpler azetidine scaffold and then introduce the desired functionality.

C(sp³)–H functionalization has emerged as a powerful tool for the direct modification of saturated heterocycles. This strategy avoids the need for pre-functionalized starting materials and allows for the late-stage introduction of molecular complexity. For N-Boc protected azetidines, regioselective C–H functionalization can be achieved. For example, the lithiation of N-Boc-azetidine can be directed to the C2 position, allowing for subsequent reaction with various electrophiles. uni-muenchen.de In the case of Boc-1,3-oxazinanes, a related saturated heterocycle, regiodivergent C-H functionalization at either the C4 or C5 position can be achieved with high enantioselectivity. nih.gov

Alkylation of pre-formed azetidine derivatives provides another route to more complex structures. For instance, the α-lithiation of 3-arylated N-protected azetidines followed by trapping with an electrophile allows for the stereoselective synthesis of 3-aryl-2-substituted azetidines. uni-muenchen.de Copper-catalyzed hydroalkylation reactions have also been employed for the enantioselective alkylation of indole derivatives, demonstrating a method that could potentially be adapted for azetidine functionalization. nih.gov

| Method | Substrate | Reagents and Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| C(sp³)–H Functionalization | N-Boc-azetidine | s-BuLi, (-)-sparteine, then electrophile | 2-Substituted N-Boc-azetidines | Regioselective functionalization at C2 | uni-muenchen.de |

| Alkylation | 3-Arylated N-protected azetidine | α-Lithiation, then electrophile | 3-Aryl-2-substituted azetidines | Diastereoselective synthesis | uni-muenchen.de |

Installation of the Benzyloxy Moiety

The introduction of the benzyloxy group at the C3 position of the azetidine ring is a key strategic step that imparts specific properties to the molecule and influences subsequent transformations.

Achieving regioselectivity is paramount when functionalizing the azetidine scaffold. The intramolecular aminolysis of 3,4-epoxy amines represents a robust strategy for constructing the azetidine ring with a hydroxyl group at the C3 position, which can then be converted to the benzyloxy ether. nih.gov The regioselectivity of the epoxide ring-opening is crucial and can be influenced by the choice of catalyst and the stereochemistry of the substrate. nih.gov

In the synthesis of complex molecules containing the azetidine framework, protecting groups are essential for masking reactive functional groups and directing the outcome of reactions. The benzyloxy group at the C3 position can itself be viewed as a stable protecting group for the hydroxyl functionality, which is robust under a variety of reaction conditions, including those required for the subsequent formation of the sulfonyl chloride.

The choice of the nitrogen protecting group on the azetidine ring is also critical. Sulfonyl-based protecting groups, such as p-toluenesulfonyl (Ts), are often employed and have been shown to play a unique role in reactions like the Norrish–Yang cyclization for forming azetidinols. beilstein-journals.orguni-mainz.de The nature of the protecting group has been found to be critical for the effectiveness of subsequent reaction steps. beilstein-journals.orguni-mainz.de For the synthesis of this compound, the nitrogen atom is unprotected initially to allow for the final chlorosulfonation step. Therefore, any prior N-protecting group used during the synthesis of the 3-benzyloxyazetidine core must be removed before the final step. The benzhydryl (Bzh) group is another protecting group identified as being crucial for orchestrating photochemical cyclizations and facilitating subsequent ring-opening reactions in certain azetidine syntheses. beilstein-journals.orgnih.gov

Formation of the Sulfonyl Chloride Group

The conversion of the 3-(benzyloxy)azetidine (B1293997) to its corresponding N-sulfonyl chloride is the final key transformation. This functional group is highly reactive and serves as a precursor for the synthesis of sulfonamides. Conventional methods for preparing sulfonyl chlorides can be hazardous, involving highly exothermic reactions and difficult-to-handle reagents. rsc.org Modern methodologies focus on improving safety, efficiency, and scalability.

Oxidative chlorination is a common and effective method for synthesizing sulfonyl chlorides from various sulfur-containing starting materials like thiols and disulfides. organic-chemistry.orgorganic-chemistry.org This approach avoids the direct use of sulfuryl chloride or chlorosulfonic acid on the azetidine nitrogen. Instead, a precursor containing a sulfur moiety is first attached to the azetidine nitrogen, which is then converted to the sulfonyl chloride.

A variety of reagents have been developed for this transformation. For example, hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄) is a highly efficient system for the direct oxidative conversion of thiols and disulfides to their corresponding sulfonyl chlorides. organic-chemistry.orgthieme-connect.com This method boasts excellent yields, very short reaction times (often just one minute), and mild reaction conditions, avoiding harsh reagents. organic-chemistry.orgthieme-connect.com Other effective reagent combinations include N-chlorosuccinimide (NCS) with dilute hydrochloric acid, and a mixture of a nitrate salt and chlorotrimethylsilane. organic-chemistry.org

| Reagent System | Substrate | Yield (%) | Reaction Time | Conditions |

| H₂O₂ / ZrCl₄ | Aromatic/Aliphatic Thiols & Disulfides | up to 98% | ~1 min | Acetonitrile (B52724), Room Temp |

| H₂O₂ / SOCl₂ | Thiol derivatives | Excellent | Short | - |

| NCS / HCl (dilute) | Thiol derivatives | Good | - | - |

| Nitrate salt / TMSCl | Thiols & Disulfides | Excellent | - | Mild |

| DCH | Thiols & Disulfides | Good | - | Continuous Flow |

This table summarizes various reagent systems for the oxidative chlorination of sulfur precursors to sulfonyl chlorides, with data compiled from multiple sources. rsc.orgorganic-chemistry.orgorganic-chemistry.org

Direct chlorosulfonation involves reacting the parent amine, in this case, 3-(benzyloxy)azetidine, with a chlorosulfonating agent. Chlorosulfonic acid (ClSO₃H) is a powerful and widely used reagent for this purpose, particularly for the synthesis of aryl sulfonyl chlorides. nih.govorgsyn.org The reaction typically involves the gradual addition of the substrate to an excess of cold chlorosulfonic acid. orgsyn.org The mixture is then heated to complete the reaction before being carefully quenched on ice to precipitate the sulfonyl chloride product. orgsyn.org

While effective, this method presents significant safety challenges, especially on a larger scale. The reactions are highly exothermic, evolve large volumes of hydrogen chloride gas, and the reagent is extremely corrosive. nih.govorgsyn.org Therefore, careful temperature control and an efficient gas trap are essential. orgsyn.org Despite these challenges, chlorosulfonation remains a key industrial method for producing many important compounds. nih.gov

To address the safety and scalability issues associated with traditional sulfonyl chloride synthesis, significant research has focused on optimizing reaction conditions, with continuous flow chemistry emerging as a particularly powerful tool. rsc.orgmdpi.com

Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time. rsc.org This enhanced control is crucial for managing the highly exothermic nature of oxidative chlorination and chlorosulfonation reactions, thereby preventing thermal runaway and improving process safety. rsc.orgmdpi.com For instance, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination of thiols and disulfides has been developed, affording high space-time yields in a small reactor volume with short residence times. rsc.org

Another continuous flow, metal-free protocol utilizes nitric acid, hydrochloric acid, and oxygen for the oxidative chlorination of thiols and disulfides. dntb.gov.uanih.gov This method has been operated for extended periods, achieving significant throughput and demonstrating a favorable environmental impact compared to other flow processes, as measured by the process mass intensity (PMI). dntb.gov.uanih.gov Automated continuous systems using multiple continuous stirred-tank reactors (CSTRs) have also been designed for the scalable production of aryl sulfonyl chlorides via chlorosulfonation, resulting in significant improvements in process consistency, reliability, and spacetime yield compared to batch processes. mdpi.comresearchgate.net

| Parameter | Batch Process | Continuous Flow Process |

| Safety | High risk of thermal runaway, gas evolution | Enhanced safety, better heat dissipation, smaller reagent volumes at any given time |

| Control | Difficult to control temperature and mixing | Precise control over residence time, temperature, and stoichiometry |

| Scalability | Challenging due to heat transfer limitations | Readily scalable by extending operation time or using larger reactors |

| Spacetime Yield | Lower | Significantly higher |

| Example Throughput | 65 g in 6.5 h (aryl sulfonyl chloride) | 500 g in 12 h (aryl sulfonyl chloride) |

This table compares batch and continuous flow processes for sulfonyl chloride synthesis, highlighting the advantages of flow chemistry. Data compiled from multiple sources. rsc.orgmdpi.comresearchgate.net

Integrated Synthetic Routes to this compound

Integrated synthetic routes, such as one-pot and multicomponent reactions, offer significant advantages over traditional multi-step syntheses by improving efficiency, reducing waste, and minimizing purification steps.

While specific one-pot or multicomponent reactions (MCRs) for the direct synthesis of this compound are not extensively documented, established methodologies for related N-sulfonyl compounds can be adapted to propose plausible integrated routes. MCRs are powerful tools that combine three or more reagents in a single step to yield a product containing atoms from all starting materials.

A hypothetical one-pot strategy could be adapted from methods used to generate sulfonamides from carboxylic acids and amines. acs.org For instance, a process could be envisioned where 3-(benzyloxy)azetidine is reacted in a single vessel with a sulfur dioxide source, such as DABCO·(SO₂)₂, and an in situ chlorinating agent to directly form the N-sulfonyl chloride. Another approach could involve a three-component reaction using the azetidine, a sulfonyl azide precursor, and a chlorinating agent, although this remains a theoretical proposition. nih.gov

Copper-catalyzed three-component couplings, which efficiently produce N-sulfonylamidines from an alkyne, a sulfonyl azide, and an amine, highlight the potential of metal catalysis in forming complex sulfonamides in one pot. nih.govkaist.ac.kr While not directly applicable to forming a sulfonyl chloride, these methods underscore the feasibility of designing integrated processes for complex sulfonamide synthesis. A potential one-pot, three-component reaction for a related N-sulfonylamidine involved reacting a sulfonyl chloride with sodium azide and triethylamine (B128534), which yielded the product in 78% yield. nih.gov

Table 1: Comparison of Hypothetical Integrated vs. Sequential Synthetic Routes

| Feature | One-Pot / Multicomponent Route (Hypothetical) | Sequential Synthesis Strategy (Established) |

| Principle | Combines multiple reaction steps in a single vessel without isolating intermediates. | Involves discrete reaction steps with isolation and purification of intermediates. |

| Starting Materials | 3-(benzyloxy)azetidine, SO₂ source (e.g., DABSO), chlorinating agent. | 3-(benzyloxy)azetidine hydrochloride, base, sulfuryl chloride. |

| Efficiency | High step and atom economy, reduced solvent and energy usage. | Lower step economy, requires more handling and purification steps. |

| Yield | Potentially high, but requires extensive optimization. | Generally reliable and predictable yields for each step. |

| Challenges | Cross-reactivity of reagents, complex optimization, potential for side-product formation. | Generation of stoichiometric waste (e.g., salts), requires intermediate isolation. |

A more conventional and well-established approach to synthesizing this compound is through a sequential, two-step process. This method relies on the standard reaction between a secondary amine and a sulfonylating agent.

The synthesis commences with the commercially available starting material, 3-(benzyloxy)azetidine hydrochloride. In the first step, the free base of the azetidine is liberated by treatment with a suitable base, such as sodium hydroxide (B78521) or triethylamine, in an appropriate solvent. Following neutralization, the free 3-(benzyloxy)azetidine is isolated or used directly in the subsequent step.

The second key step is the N-sulfonylation of the free azetidine. This is achieved by reacting it with sulfuryl chloride (SO₂Cl₂) in an inert aprotic solvent like dichloromethane or diethyl ether. A non-nucleophilic base, such as triethylamine or pyridine (B92270), is typically required to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. youtube.com This general reaction of an amine with a sulfonyl chloride is a robust and widely used method for the formation of sulfonamides. libretexts.org

The reaction proceeds as follows:

Neutralization: 3-(Benzyloxy)azetidine·HCl + Base → 3-(Benzyloxy)azetidine + [Base·H]Cl

Sulfonylation: 3-(Benzyloxy)azetidine + SO₂Cl₂ + Base → this compound + [Base·H]Cl

This sequential approach offers reliability and straightforward execution, making it the most practical route based on established chemical principles for sulfonamide synthesis. cbijournal.com

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and minimizing side products. The key transformation in the synthesis of this compound is the nucleophilic attack of the azetidine nitrogen onto the electrophilic sulfur atom of the sulfonylating agent.

The N-sulfonylation of an amine with a sulfonyl chloride is analogous to nucleophilic acyl substitution. youtube.com The mechanism involves the nucleophilic amine attacking the electrophilic sulfur center of the sulfonyl chloride. This attack leads to the formation of a transient, high-energy intermediate.

This key intermediate is typically described as having a trigonal bipyramidal or tetrahedral geometry around the sulfur atom. In this state, the nitrogen, sulfur, and chlorine atoms are temporarily bonded. This intermediate is highly unstable and rapidly collapses. The chloride ion, being a good leaving group, is expelled, and a proton is lost from the nitrogen (facilitated by the base present in the reaction mixture) to yield the stable N-sulfonylated product.

While direct observation of such transient intermediates is challenging due to their short lifespan, their existence is inferred from kinetic studies and analogy to other nucleophilic substitution reactions. In some related sulfonylation reactions, intermediates such as sulfonyl iodide have been proposed. rsc.org For the electrochemical synthesis of sulfonamides from thiols and amines, disulfide and aminium radical intermediates have been identified through kinetic experiments. acs.org

Table 2: Plausible Intermediates in N-Sulfonylation and Identification Methods

| Plausible Intermediate | Structure | Potential Identification Method |

| Tetrahedral Intermediate | A transient species with a tetrahedral arrangement around the sulfur atom, formed after the nucleophilic attack of the azetidine nitrogen. | Indirectly through kinetic studies (e.g., solvent isotope effects). Difficult to observe directly due to its instability. |

| Protonated Sulfonamide | The initial product before deprotonation by the base. | Can be observed by low-temperature NMR spectroscopy in the absence of a strong base. |

| Amine-HCl Salt | Byproduct formed from the reaction of the base with generated HCl. | Can be identified by IR spectroscopy (characteristic N-H stretches) or by its isolation from the reaction mixture. |

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For the key N-sulfonylation step, the reaction is expected to follow second-order kinetics, being first-order with respect to the amine (3-(benzyloxy)azetidine) and first-order with respect to the sulfonylating agent (sulfuryl chloride).

The rate of this reaction is influenced by several factors:

Nucleophilicity of the Amine: The electron-donating nature of the azetidine nitrogen dictates its nucleophilicity. Steric hindrance around the nitrogen atom can significantly decrease the reaction rate.

Electrophilicity of the Sulfonylating Agent: The reactivity of the sulfonylating agent is critical. Sulfuryl chloride is highly electrophilic and reactive.

Solvent: Polar aprotic solvents are generally preferred as they can solvate the transition state, potentially accelerating the reaction.

Base: The role of the base is to neutralize the generated HCl. A general base-catalyzed mechanism, where the amine itself or an added base facilitates proton removal in the transition state, is often observed in the hydrolysis of related compounds and is likely operative here. acs.org

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate, although it may also promote the formation of side products.

Studies on the hydrolysis of activated sulfonyl derivatives have shown a first-order dependence on amine concentrations, which is attributed to general base-catalyzed hydrolysis by the amine. acs.org This supports the crucial role of the base in the rate-determining step of reactions involving sulfonyl centers.

Table 3: Factors Influencing the Rate of N-Sulfonylation

| Factor | Effect on Reaction Rate | Rationale |

| Increased Temperature | Increases | Provides more kinetic energy to reacting molecules, overcoming the activation energy barrier. |

| High Solvent Polarity | Generally Increases | Stabilizes charged intermediates and transition states characteristic of nucleophilic substitution. |

| Steric Hindrance | Decreases | Hinders the approach of the nucleophilic azetidine nitrogen to the electrophilic sulfur center. |

| Base Concentration | Increases (up to a point) | Facilitates the removal of HCl, driving the reaction forward. Acts as a general base catalyst. |

| Leaving Group Ability | Increases | A better leaving group (e.g., Cl⁻ vs. F⁻) promotes the collapse of the tetrahedral intermediate. |

Reactivity and Derivatization Chemistry of 3 Benzyloxy Azetidine 1 Sulfonyl Chloride

Reactions of the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group (-SO₂Cl) is a potent electrophile, making it susceptible to attack by a variety of nucleophiles. This reactivity is the cornerstone for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. The reactions typically proceed via a nucleophilic substitution mechanism at the sulfur atom. libretexts.org

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely utilized method for the formation of sulfonamides. researchgate.netlibretexts.org This transformation involves the displacement of the chloride ion by the amine nucleophile and is typically facilitated by a base to neutralize the hydrogen chloride (HCl) byproduct. mdpi.com

The reaction of 3-(Benzyloxy)azetidine-1-sulfonyl chloride with amines is broad in scope, accommodating a variety of amine structures. Primary and secondary aliphatic amines are highly reactive and readily form the corresponding sulfonamides. Aromatic amines, being less nucleophilic, may require more forcing conditions to react completely. researchgate.net Steric hindrance around the nitrogen atom of the amine can also influence the reaction rate. The versatility of this reaction allows for the introduction of diverse functional groups and structural motifs onto the azetidine-1-sulfonamide (B1521258) scaffold.

| Amine Reactant | Product Name | Product Structure |

|---|---|---|

| Aniline | N-phenyl-3-(benzyloxy)azetidine-1-sulfonamide | BnO-Azetidine-SO₂NHPh |

| Benzylamine | N-benzyl-3-(benzyloxy)azetidine-1-sulfonamide | BnO-Azetidine-SO₂NHBn |

| Morpholine | 4-((3-(benzyloxy)azetidin-1-yl)sulfonyl)morpholine | BnO-Azetidine-SO₂(Morpholine) |

| Piperidine | 1-((3-(benzyloxy)azetidin-1-yl)sulfonyl)piperidine | BnO-Azetidine-SO₂(Piperidine) |

The formation of sulfonamides from this compound is typically conducted in aprotic solvents to avoid hydrolysis of the reactive sulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are common choices that effectively solvate the reactants without participating in the reaction. nih.gov The reaction necessitates the presence of a base to act as an HCl scavenger. mdpi.com Often, a tertiary amine such as triethylamine (B128534) (TEA) or pyridine (B92270) is used in stoichiometric amounts. Pyridine can also serve as a nucleophilic catalyst, accelerating the reaction. In some protocols, an excess of the reacting amine is used to serve as both the nucleophile and the base. Alternatively, Schotten-Baumann conditions, which employ an aqueous base like sodium hydroxide (B78521) in a two-phase system, can be utilized. mdpi.com The choice of solvent and base can be optimized to improve reaction yield and facilitate product purification.

In a reaction analogous to sulfonamide formation, this compound can react with alcohols to yield sulfonate esters. This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. chemguide.co.uk The reaction is almost universally carried out in the presence of a non-nucleophilic base, such as pyridine, which neutralizes the generated HCl. libretexts.org This conversion of an alcohol to a sulfonate ester is a common strategy in organic synthesis to transform a poor leaving group (-OH) into a good leaving group (-OSO₂R). youtube.com The stereochemical configuration of the alcohol is retained during this reaction, as the C-O bond of the alcohol is not broken. libretexts.orgyoutube.com

| Alcohol Reactant | Product Name | Product Structure |

|---|---|---|

| Methanol | Methyl 3-(benzyloxy)azetidine-1-sulfonate | BnO-Azetidine-SO₂OMe |

| Ethanol | Ethyl 3-(benzyloxy)azetidine-1-sulfonate | BnO-Azetidine-SO₂OEt |

| Isopropanol | Isopropyl 3-(benzyloxy)azetidine-1-sulfonate | BnO-Azetidine-SO₂O-iPr |

| Phenol | Phenyl 3-(benzyloxy)azetidine-1-sulfonate | BnO-Azetidine-SO₂OPh |

The electrophilic nature of the sulfonyl chloride moiety extends its reactivity to other nucleophiles beyond amines and alcohols.

Hydrazines: Hydrazine (B178648) and its substituted derivatives react readily with this compound to produce the corresponding N-sulfonylhydrazides. rsc.org The reaction mechanism is similar to that of amines, where the terminal nitrogen of the hydrazine acts as the nucleophile. These sulfonylhydrazide products can be valuable intermediates for further synthetic transformations. nih.gov

Carbanions: While less common, sulfonyl chlorides can react with potent carbon-based nucleophiles like Grignard reagents (R-MgX) or organolithium compounds (R-Li). This reaction leads to the formation of a sulfone, where a new sulfur-carbon bond is created. However, such reactions can be complicated by side reactions and may require carefully controlled conditions to achieve good yields.

Nucleophilic Substitution Reactions to Form Sulfonamides

Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring is a four-membered, nitrogen-containing heterocycle characterized by significant ring strain (approximately 25.4 kcal/mol). rsc.orgrsc.org This inherent strain makes the ring susceptible to cleavage under certain reaction conditions, a feature that distinguishes it from more stable five- or six-membered rings. rsc.orgambeed.com

In the context of this compound, the nitrogen atom is incorporated into a sulfonamide linkage. The strongly electron-withdrawing nature of the sulfonyl group significantly reduces the basicity and nucleophilicity of the azetidine nitrogen. This electronic effect generally stabilizes the azetidine ring towards acid-catalyzed decomposition.

Under the mild, often basic or neutral, conditions typically employed for nucleophilic substitution reactions at the sulfonyl chloride center (as described in section 3.1), the azetidine ring is robust and remains intact. Ring-opening of N-sulfonylated azetidines generally requires more forcing conditions, such as reactions with strong nucleophiles that can attack one of the ring carbons in an Sₙ2 fashion, or specific catalytic methods designed for ring cleavage. rsc.org Therefore, for most derivatization reactions focused on the sulfonyl chloride moiety, the azetidine ring can be considered a stable scaffold.

Ring-Opening Reactions (e.g., Nucleophilic Ring Opening, Strain-Release Reactions)

The significant strain energy of the azetidine ring (approximately 25.4 kcal/mol) is a primary driver for its reactivity, particularly in ring-opening reactions. rsc.org This strain is readily released when the ring is cleaved, providing a strong thermodynamic driving force for such transformations. bris.ac.uknih.govbeilstein-journals.org

Nucleophilic Ring Opening: The azetidine ring, especially when activated by an electron-withdrawing group on the nitrogen like a sulfonyl chloride, is susceptible to nucleophilic attack. This process, often proceeding via an SN2 pathway, results in the formation of functionalized linear amines. nih.goviitk.ac.in The reaction of N-sulfonylated azetidines with various nucleophiles typically occurs in a stereoselective and regioselective manner. nih.govresearchgate.net For instance, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols proceeds via an SN2 mechanism, leading to nonracemic amino ethers with an inversion of configuration. iitk.ac.in The activation of the nitrogen by the sulfonyl group makes the ring carbon atoms more electrophilic and susceptible to attack.

Strain-Release Reactions: The concept of strain-release is a powerful tool in the synthesis of complex molecules from strained precursors like azetidines. researchgate.netunipd.it Methodologies have been developed that leverage the release of ring strain to drive multicomponent reactions, enabling the modular synthesis of diverse and densely functionalized azetidine derivatives. bris.ac.uknih.gov These reactions often involve the formation of a transient, highly reactive intermediate that rapidly undergoes further transformations. For example, photocatalytic methods can be used to generate radical intermediates that are intercepted by strained azabicyclo[1.1.0]butanes (ABBs) in a radical strain-release process to afford difunctionalized azetidines in a single step. researchgate.net

| Azetidine Derivative | Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aryl-N-tosylazetidine | Alcohols | Lewis Acid | γ-Amino ether | iitk.ac.in |

| Azetidinium Salts | Halides (e.g., [18F]fluoride) | Mild, physiological conditions | 3-Fluoropropyl amines | researchgate.net |

| N-Alkyl azetidines | Cyanogen bromide | Low temperature | 3-Bromo-N-cyanamides | researchgate.net |

| 2-Alkynylazetidines | Alcohols | Gold catalyst | δ-Amino-α,β-unsaturated ketones | researchgate.net |

Functional Group Transformations on the Azetidine Core

Beyond ring-opening, the azetidine core of this compound can undergo various functional group interconversions. The sulfonyl chloride moiety is a reactive handle for introducing a wide range of substituents at the nitrogen atom via reaction with nucleophiles like amines, alcohols, and organometallic reagents. This allows for the synthesis of diverse libraries of N-substituted azetidines.

Furthermore, the C-H bonds on the azetidine ring can be functionalized. For example, palladium-catalyzed intramolecular C(sp³)–H amination has been used to synthesize functionalized azetidines. rsc.org Such methods enable the construction of complex azetidine-containing scaffolds, including fused, bridged, and spirocyclic ring systems, which are of significant interest in medicinal chemistry. nih.gov

Influence of Ring Strain on Reactivity

The reactivity of azetidines is fundamentally governed by their ring strain. rsc.org This strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, allows for controlled activation and functionalization. rsc.org The inherent strain facilitates reactions that involve cleavage of the C-N or C-C bonds of the ring, as seen in ring-opening reactions. bris.ac.uknih.gov

Computational studies have helped to quantify the effects of ring strain on reaction mechanisms. For smaller, more strained rings, reactions that might proceed through an addition-elimination pathway in larger, less strained analogues are often forced into a direct SN2 mechanism because the small ring cannot accommodate the geometry of an addition intermediate. nih.gov In the context of N-sulfonylated azetidines, the ring strain lowers the activation energy for nucleophilic attack compared to analogous unstrained systems. The strain not only provides a thermodynamic driving force for ring-opening but also influences the kinetics of the reaction, making the azetidine ring more susceptible to cleavage under milder conditions than would be required for a less strained heterocycle. iitk.ac.inresearchgate.net

Transformations Involving the Benzyloxy Group

The benzyloxy group at the C-3 position serves primarily as a protecting group for the hydroxyl functionality. Its chemical transformations are central to the synthetic utility of the parent molecule, allowing for the eventual unmasking of the alcohol or its conversion to other functional groups.

Deprotection Strategies

The removal of the benzyl (B1604629) group from the benzyloxy ether is a common and critical step in multi-step syntheses. A variety of methods are available for this transformation, with the choice depending on the other functional groups present in the molecule.

Catalytic Hydrogenolysis: This is the most common method for benzyl ether cleavage. It typically involves treating the compound with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). researchgate.net The reaction is generally clean and efficient, yielding the corresponding alcohol and toluene (B28343) as a byproduct.

Acid-Mediated Cleavage: Strong acids can cleave benzyl ethers. A combination of BCl₃ and a cation scavenger like pentamethylbenzene (B147382) can effect chemoselective debenzylation at low temperatures. researchgate.net Acetic acid has also been found to facilitate the debenzylation of certain N-benzyl protected compounds. nih.gov

Other Methods: Other reagents such as trimethylsilyl (B98337) iodide (TMSI) can also be effective for deprotecting benzyl ethers. researchgate.net

| Reagent/Conditions | Mechanism | Key Advantages | Reference |

|---|---|---|---|

| H₂, Pd/C | Catalytic Hydrogenolysis | Mild, high-yielding, common | researchgate.net |

| BCl₃, Cation Scavenger | Lewis Acid Cleavage | Chemoselective, low temperature | researchgate.net |

| Trimethylsilyl Iodide (TMSI) | Nucleophilic Cleavage | Effective for resistant ethers | researchgate.net |

| Acetic Acid | Acid-Facilitated Cleavage | Can facilitate cleavage in complex substrates | nih.gov |

Participation in Further Functionalization (e.g., Aromatic Substitutions, Cleavage for Hydroxylation)

The primary role of the benzyloxy group in this context is as a protected hydroxyl group. Therefore, its most significant "functionalization" is its cleavage to reveal the 3-hydroxyazetidine core. This newly exposed hydroxyl group can then participate in a wide array of subsequent reactions, such as oxidation, esterification, or etherification, dramatically increasing the molecular diversity accessible from the original scaffold.

While direct functionalization of the aromatic ring of the benzyloxy group (e.g., via electrophilic aromatic substitution) is chemically possible, it is not a common strategy for this type of molecule. Such reactions would likely require harsh conditions that could compromise the integrity of the strained azetidine ring. The focus remains on the benzyloxy group as a latent hydroxyl function, making its cleavage the key step toward further derivatization.

Stereochemical Control and Regioselectivity in Derivatization

Achieving stereochemical and regiochemical control is crucial when derivatizing chiral molecules like this compound.

Regioselectivity: In nucleophilic ring-opening reactions of substituted azetidines, the site of nucleophilic attack is a key consideration. For N-sulfonyl azetidines, the regioselectivity is influenced by steric and electronic factors. For example, in Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines, the nucleophile attacks the benzylic carbon (C2) rather than the C4 position, demonstrating high regioselectivity. iitk.ac.in The precise substitution pattern on the azetidine ring can direct the outcome of the reaction. nih.gov

Stereochemical Control: Many reactions involving the azetidine core can proceed with a high degree of stereocontrol. Ring-opening reactions that follow an SN2 mechanism result in a predictable inversion of stereochemistry at the attacked carbon center. iitk.ac.in This allows for the synthesis of enantiomerically pure, functionalized acyclic amines from chiral azetidine precursors. Furthermore, synthetic strategies have been developed for the enantiocontrolled synthesis of complex, stereopure azetidines through strain-release functionalization, highlighting the ability to control the stereochemical outcome of these reactions. nih.gov The inherent chirality of the starting material can be used to direct the stereochemistry of subsequent transformations, both on the ring and in ring-opening processes.

Diastereoselective Transformations

Diastereoselective transformations involving the N-sulfonylated azetidine scaffold are often achieved during the synthesis of the ring itself, where the stereochemistry of the starting materials dictates the stereochemical outcome of the product. A key example is the synthesis of chiral azetidin-3-ones from chiral precursors.

Research has demonstrated a practical and flexible synthesis of chiral azetidin-3-ones via a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. In this methodology, the chirality is introduced from the outset, using chiral sulfinamide chemistry to prepare enantiomerically enriched N-propargylsulfonamides. The subsequent intramolecular N-H insertion, catalyzed by a gold complex, proceeds with high fidelity, transferring the chirality from the precursor to the final azetidin-3-one (B1332698) product. This process can be considered a diastereoselective transformation in the sense that the pre-existing stereocenter directs the formation of the cyclic product. The use of a tert-butanesulfonyl (Bus) protecting group is particularly advantageous as it is derived from readily available chiral tert-butanesulfinimine precursors and can be removed under acidic conditions.

The reaction tolerates a variety of substituents on the propargyl precursor, allowing for the synthesis of a range of substituted chiral azetidin-3-ones. The stereochemical integrity is maintained throughout the sequence, highlighting the effectiveness of substrate-controlled diastereoselectivity in constructing these strained heterocyclic systems.

| Entry | Substrate (N-propargylsulfonamide) | Yield of Azetidin-3-one (%) | Enantiomeric Excess (e.e. %) | Reference |

|---|---|---|---|---|

| 1 | N-Bus-1-phenylprop-2-yn-1-amine | 82 | >98 | |

| 2 | N-Bus-1-(4-methoxyphenyl)prop-2-yn-1-amine | 75 | >98 | |

| 3 | N-Bus-1-(naphthalen-2-yl)prop-2-yn-1-amine | 80 | >98 | |

| 4 | N-Bus-1-(thiophen-2-yl)prop-2-yn-1-amine | 71 | >98 |

Enantioselective Modifications of the Azetidine Scaffold

Enantioselective modifications refer to reactions that create or influence a stereocenter within the azetidine scaffold, leading to an excess of one enantiomer. As with diastereoselective transformations, the most prominent examples in the literature for N-sulfonylated azetidines involve the synthesis from achiral or racemic precursors using chiral catalysts or reagents, rather than the modification of a pre-existing stable azetidine.

The aforementioned gold-catalyzed synthesis of azetidin-3-ones serves as a prime example of an enantioselective process. The enantioselectivity is established early through the use of chiral tert-butanesulfinimine chemistry to generate chiral N-propargylsulfonamides. The subsequent cyclization effectively preserves this chirality. This approach underscores a powerful strategy for accessing enantiomerically pure azetidine derivatives.

Another relevant area, although not directly involving a 3-benzyloxy substituent, is the enantioselective functionalization of azetines (the unsaturated precursors to azetidines). For instance, a highly enantioselective copper-catalyzed boryl allylation of N-sulfonylated azetines has been developed to produce chiral 2,3-disubstituted azetidines. In this process, a copper catalyst ligated with a chiral bisphosphine ligand facilitates the addition of a boryl group and an allyl group across the double bond of the azetine. This reaction creates two new stereogenic centers with high levels of both diastereoselectivity and enantioselectivity. While the substrate is an azetine, this work illustrates a modern catalytic approach to enantioselectively modify the azetidine core structure, which could, in principle, be adapted to other functionalized azetidines.

The development of such catalytic enantioselective methods is crucial for expanding the chemical space of chiral azetidines, which are highly sought after in medicinal chemistry.

| Reaction Type | Substrate | Product | Key Reagents/Catalyst | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Gold-Catalyzed Oxidative Cyclization | Chiral N-Bus-1-phenylprop-2-yn-1-amine | (R)-N-Bus-2-phenylazetidin-3-one | BrettPhosAuNTf₂, 2,6-dibromopyridine (B144722) N-oxide | 82 | >98% e.e. | |

| Copper-Catalyzed Boryl Allylation | N-Ts-2-phenyl-2H-azete | N-Ts-2-phenyl-3-boryl-4-allyl-azetidine | CuBr, (S,S)-L1 (chiral bisphosphine) | 95 | >99% e.e., >20:1 d.r. |

Applications of 3 Benzyloxy Azetidine 1 Sulfonyl Chloride As a Research Building Block

Synthesis of Complex Organic Scaffolds

The inherent ring strain and defined stereochemistry of the azetidine (B1206935) core in 3-(Benzyloxy)azetidine-1-sulfonyl chloride make it an attractive starting material for the synthesis of complex, three-dimensional molecular frameworks. The sulfonyl chloride group provides a reactive handle for a variety of transformations, while the benzyloxy group offers a stable protecting group for the 3-position hydroxyl functionality, which can be deprotected in later synthetic stages.

Construction of Bridged and Spirocyclic Systems

The construction of bridged and spirocyclic systems is a significant challenge in organic synthesis, yet these motifs are of great interest in drug discovery due to their conformational rigidity and novel chemical space occupancy. While direct examples detailing the use of This compound in the construction of bridged and spirocyclic systems are not extensively documented in publicly available literature, the reactivity of related N-sulfonylated azetidines provides a strong basis for its potential in such applications.

For instance, the synthesis of various fused, bridged, and spirocyclic ring systems often relies on the diversification of densely functionalized azetidine rings. Current time information in Guadalupe County, US. Methodologies for creating novel spirocyclic azetidine scaffolds have been developed from functionalized azetidines, indicating the potential for appropriately substituted precursors to undergo such transformations. nih.gov The sulfonyl chloride moiety of This compound can be envisioned to participate in intramolecular reactions to form bridged systems. For example, after conversion of the sulfonyl chloride to a sulfonamide with a suitably tethered nucleophile, intramolecular cyclization could lead to the formation of bicyclic structures.

The synthesis of spirocyclic azetidines has been achieved through various synthetic routes, often involving the cyclization onto a pre-existing azetidine ring. researchgate.netnih.gov The functional handles present in This compound could be exploited in multi-step sequences to generate spirocyclic architectures. For example, the azetidine nitrogen, after sulfonylation, could act as a stable anchor point while modifications at the 3-position, following debenzylation, could initiate the formation of a second ring spiro-fused at the C3 position.

A summary of representative strategies for the synthesis of complex azetidine-containing systems is presented in the table below, illustrating the types of transformations that could potentially be applied to This compound .

| Scaffold Type | General Synthetic Strategy | Potential Role of this compound |

| Bridged Systems | Intramolecular cyclization of a functionalized azetidine derivative. | The sulfonyl chloride can be converted to a sulfonamide with a pendant reactive group, enabling subsequent intramolecular ring formation. |

| Spirocyclic Systems | Cyclization of a side chain attached to the azetidine ring, often at the C3 position. | The benzyloxy group can be removed to unmask a hydroxyl group, which can be further functionalized to build the spirocyclic ring. |

Access to Novel Heterocyclic Architectures

This compound serves as a precursor to a variety of novel heterocyclic architectures. The activated N-sulfonyl group can be displaced by nucleophiles, or the entire azetidine ring can be used as a template for the construction of larger heterocyclic systems.

While specific examples are limited for this exact compound, the general reactivity of N-sulfonylated azetidines suggests several possibilities. For example, ring-expansion reactions of N-sulfonylated azetidines are known to produce larger heterocycles such as pyrrolidines and piperidines. Furthermore, the functional groups of This compound allow for its incorporation into more complex heterocyclic systems through multi-step synthetic sequences. The benzyloxy group can be deprotected to reveal a hydroxyl group, which can then participate in cyclization reactions to form fused or spiro-heterocyclic systems.

Role in Peptidomimetic and Oligomer Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The conformationally constrained nature of the azetidine ring makes it an excellent scaffold for the design of peptidomimetics.

Incorporation into Modified Peptide Chains

The incorporation of non-natural amino acids and heterocyclic scaffolds into peptide chains is a common strategy to modulate their conformation and biological activity. This compound can be utilized to introduce a constrained, functionalized azetidine moiety into peptide backbones. The sulfonyl chloride group can react with the N-terminus of a peptide or an amino acid to form a stable sulfonamide linkage. This allows for the azetidine ring to be appended to a peptide chain, thereby introducing a rigid turn or bend.

Synthesis of Conformationally Constrained Amino Acid Analogues

Conformationally constrained amino acid analogues are valuable tools in peptidomimetic design as they can lock the peptide backbone into a specific bioactive conformation. The azetidine ring of This compound provides a rigid scaffold for the synthesis of such analogues.

While direct synthetic routes from This compound to conformationally constrained amino acids are not widely reported, the functional handles of the molecule allow for its conversion into such structures. For example, the sulfonyl chloride can be reduced or replaced, and the benzyloxy group can be deprotected and oxidized to a carboxylic acid, yielding a substituted azetidine-3-carboxylic acid derivative. These derivatives can then be incorporated into peptide synthesis. The synthesis of azetidine-based amino acids has been a subject of interest for their ability to induce specific secondary structures in peptides. chemrxiv.org

The table below summarizes the potential applications of This compound in the synthesis of peptidomimetics and constrained amino acids.

| Application Area | Synthetic Approach | Outcome |

| Modified Peptides | Reaction of the sulfonyl chloride with the N-terminus of a peptide. | Incorporation of a rigid azetidine moiety into the peptide backbone. |

| Constrained Amino Acids | Multi-step conversion of the sulfonyl chloride and benzyloxy groups. | Formation of functionalized azetidine carboxylic acid derivatives for peptide synthesis. |

Precursor for Advanced Synthetic Intermediates and Probes

Beyond its direct use in the construction of complex scaffolds and peptidomimetics, This compound serves as a valuable precursor for a variety of advanced synthetic intermediates and chemical probes. The dual functionality of the molecule allows for selective manipulation at either the nitrogen or the C3 position.

The sulfonyl chloride group can be readily converted into other functional groups, such as sulfonamides, sulfones, or can be removed under reductive conditions. This allows for the synthesis of a range of N-functionalized 3-(benzyloxy)azetidines. The benzyloxy group, a stable ether protecting group, can be cleaved under standard hydrogenolysis conditions to provide 3-hydroxyazetidine-1-sulfonyl chloride, which can then be further functionalized at the hydroxyl position.

This versatility makes This compound a useful starting material for the synthesis of libraries of substituted azetidines for screening in drug discovery programs. Furthermore, the ability to introduce reporter groups or reactive moieties at either the N1 or C3 position makes it a potential precursor for the development of chemical probes to study biological systems.

Development of Chemical Libraries and Diversity-Oriented Synthesis (DOS)

The strategic design and construction of chemical libraries are fundamental to modern drug discovery, providing a rich source of molecular diversity for high-throughput screening and the identification of novel bioactive compounds. Diversity-oriented synthesis (DOS) is a powerful approach that aims to efficiently generate structurally diverse and complex molecules from simple starting materials. lifechemicals.com Within this paradigm, building blocks possessing unique structural and reactive features are highly sought after. This compound has emerged as a valuable scaffold in this context, offering a unique combination of a strained four-membered azetidine ring, a versatile sulfonyl chloride functional group, and a benzyloxy moiety that can influence physicochemical properties.

The azetidine ring is a desirable feature in medicinal chemistry. lifechemicals.comnih.gov Its rigid, three-dimensional structure provides a defined exit vector for substituents, which can be advantageous for exploring chemical space and optimizing interactions with biological targets. enamine.net The incorporation of this strained heterocyclic system can also impact properties such as solubility and metabolic stability.

The primary utility of this compound in the development of chemical libraries stems from the reactivity of the sulfonyl chloride group. This functional group readily reacts with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction is robust and high-yielding, making it amenable to parallel synthesis and the creation of large compound libraries.

The general reaction scheme involves the coupling of this compound with a diverse panel of amines. By systematically varying the amine building block, a library of N-substituted 3-(benzyloxy)azetidine-1-sulfonamides can be rapidly assembled. This approach allows for the introduction of a wide range of chemical functionalities and structural motifs, thereby generating a library with significant chemical diversity.

Table 1: Representative Amines for Library Synthesis

| Amine Structure | R Group |

|---|---|

| R-NH2 | Alkyl, Aryl, Heteroaryl |

The benzyloxy group at the 3-position of the azetidine ring also plays a crucial role. It can be retained in the final compounds to modulate lipophilicity and potentially engage in specific interactions with biological targets. Alternatively, it can serve as a protected hydroxyl group, which can be deprotected in a later step to reveal a new diversification point. This latent functionality allows for the generation of a second generation of more complex and diverse molecules.

In the context of DOS, the densely functionalized azetidine core derived from this compound can be further manipulated to create more complex molecular architectures. nih.gov For instance, the sulfonamide nitrogen can be further alkylated, or other positions on the azetidine ring, if appropriately functionalized, could undergo additional reactions. This multi-directional diversification from a central scaffold is a hallmark of successful DOS strategies.

Table 2: Potential Diversification Strategies

| Reaction Site | Transformation | Resulting Structure |

|---|---|---|

| Sulfonyl Chloride | Reaction with amines | N-substituted sulfonamides |

| Benzyloxy Group | Deprotection (e.g., hydrogenolysis) | 3-hydroxyazetidine sulfonamides |

While direct and extensive research specifically detailing the use of this compound in large-scale DOS campaigns is not widely published, the principles of its application are well-founded in the established reactivity of sulfonyl chlorides and the recognized importance of the azetidine scaffold in medicinal chemistry. nih.govmonash.edu The synthesis and profiling of diverse collections of other azetidine-based scaffolds for the development of lead-like libraries have demonstrated the power of this approach. nih.gov For example, the diversification of densely functionalized azetidine ring systems has led to the creation of fused, bridged, and spirocyclic ring systems with applications in targeting the central nervous system. nih.gov

Computational and Theoretical Investigations of 3 Benzyloxy Azetidine 1 Sulfonyl Chloride and Analogues

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical methods are fundamental to exploring the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 3-(Benzyloxy)azetidine-1-sulfonyl chloride, these studies focus on the strained four-membered ring and the influence of its substituents.

Geometry optimization calculations are employed to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For azetidine (B1206935) derivatives, a key structural feature is the puckering of the four-membered ring. Unlike the planar cyclobutane (B1203170), the azetidine ring typically adopts a non-planar, puckered conformation to relieve some angular strain. The degree of puckering is influenced by the nature and position of substituents on the ring.

In the case of this compound, both the nitrogen-bound sulfonyl chloride group and the C3-bound benzyloxy group significantly influence the ring's conformation. Computational studies on analogous 3-substituted azetidines and N-sulfonylated derivatives indicate that the substituents can adopt pseudo-axial or pseudo-equatorial positions. researchgate.netnih.gov Density Functional Theory (DFT) methods are commonly used to determine the preferred conformation by comparing the relative energies of different puckered forms. researchgate.net The calculations would likely show a preference for a conformation that minimizes steric hindrance between the bulky benzyloxy and sulfonyl chloride groups. nih.gov

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound Note: These are representative values based on computational studies of similar azetidine structures. Actual values would require specific calculations for this molecule.

| Parameter | Value |

|---|---|

| Azetidine Ring Puckering Angle (°) | ~15-20 |

| C-N Bond Length (Å) | ~1.47 |

| C-C Bond Length (Å) | ~1.55 |

| N-S Bond Length (Å) | ~1.68 |

| S=O Bond Length (Å) | ~1.44 |

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Computational methods provide several descriptors for this purpose.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with other reagents. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the electron-withdrawing sulfonyl chloride group is expected to lower the energy of both the HOMO and LUMO, potentially influencing its reactivity in nucleophilic substitution reactions. Computational models can precisely calculate these orbital energies. mit.eduthescience.dev

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are useful for predicting sites susceptible to electrophilic or nucleophilic attack. In this compound, the MESP would show negative potential around the oxygen atoms of the benzyloxy and sulfonyl groups and the nitrogen atom (though modulated by the sulfonyl group), while positive potential would be concentrated on the sulfur atom and the hydrogen atoms.

Table 2: Representative Electronic Property Data for Azetidine Analogues Note: Values are illustrative and depend on the specific analogue and computational method.

| Descriptor | Typical Value | Predicted Influence on Reactivity |

|---|---|---|

| HOMO Energy | -7 to -9 eV | Site of oxidation or reaction with electrophiles |

| LUMO Energy | -1 to 1 eV | Site of reduction or reaction with nucleophiles |

| HOMO-LUMO Gap | ~6-9 eV | Indicator of kinetic stability and reactivity |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an invaluable tool for mapping the pathways of chemical reactions, identifying short-lived intermediates and transition states that are difficult to observe experimentally.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Locating and characterizing the geometry and energy of a transition state is a primary goal of computational reaction mechanism studies. For reactions involving this compound, such as nucleophilic substitution at the sulfur atom or ring-opening reactions, computational methods can model the TS structure. nih.govrsc.org For instance, in a ring-opening reaction, the TS would feature partially broken C-N bonds and partially formed bonds with the incoming nucleophile. beilstein-journals.org The calculated activation energy (the energy difference between the reactants and the TS) provides a quantitative measure of the reaction's feasibility. acs.org

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile or reaction pathway map can be constructed. This profile provides a detailed, step-by-step view of the reaction mechanism. nih.gov For a multi-step reaction, it reveals the rate-determining step (the one with the highest activation energy) and the stability of any intermediates. For example, computational studies on the synthesis of azetidines via cycloaddition reactions have successfully mapped the energy profiles to explain observed regioselectivity and stereoselectivity. nih.gov Such an analysis for a reaction of this compound would clarify whether the reaction proceeds through a concerted or stepwise mechanism.

Table 3: Hypothetical Energy Profile Data for a Nucleophilic Ring-Opening Reaction Note: Energies are relative to the starting materials.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Azetidine + Nucleophile) | 0.0 |

| Transition State 1 (TS1) | +20.5 |

| Intermediate | +5.2 |

| Transition State 2 (TS2) | +15.8 |

| Products | -10.3 |

Strain Energy Analysis of the Azetidine Ring

The four-membered azetidine ring is characterized by significant ring strain, which is a major determinant of its chemical reactivity. rsc.orgrsc.org This strain arises from bond angle distortion (angle strain) and eclipsing interactions between adjacent hydrogen atoms (torsional strain).

The conventional strain energy of azetidine is approximately 25.2-25.4 kcal/mol. rsc.orgresearchgate.net This value is comparable to that of cyclobutane (26.4 kcal/mol) and significantly higher than that of the five-membered pyrrolidine (B122466) ring (5.8 kcal/mol). researchgate.net This inherent strain makes the azetidine ring susceptible to ring-opening reactions, as these transformations release the stored strain energy. beilstein-journals.org

Computational methods, such as isodesmic and homodesmotic reactions, are used to calculate this strain energy. researchgate.netsrce.hr These theoretical reactions involve comparing the energy of the strained ring with that of similar, but strain-free, acyclic reference compounds. The presence of substituents, such as the benzyloxy and sulfonyl chloride groups, can subtly modify the ring strain, and these effects can be quantified through high-level theoretical calculations. researchgate.net This strain is a key feature that medicinal chemists exploit, as the rigid azetidine scaffold can enforce specific conformations while its potential for ring-opening provides unique metabolic or reactive pathways. researchgate.netnih.gov

Table 4: Comparison of Ring Strain Energies in Cyclic Amines

| Compound | Ring Size | Approximate Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 26.7 - 27.7 rsc.orgresearchgate.net |

| Azetidine | 4 | 25.2 - 25.4 rsc.orgresearchgate.net |

| Pyrrolidine | 5 | 5.4 - 5.8 rsc.orgresearchgate.net |

| Piperidine | 6 | ~0 researchgate.net |

Prediction of Spectroscopic Parameters (where relevant to structural characterization in research)

Density Functional Theory (DFT) is a predominant computational approach for predicting spectroscopic parameters with a high degree of accuracy. researchgate.netnih.gov The choice of functional and basis set is critical and can significantly impact the precision of the predicted values. researchgate.net Commonly employed methods include the B3LYP functional combined with basis sets like 6-31G* or the aug-cc-pVDZ basis set. researchgate.netsemanticscholar.org For enhanced accuracy, especially in complex molecules, more advanced functionals and larger basis sets may be utilized. nih.govresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is invaluable for assigning signals in experimentally obtained spectra. rsc.orgualberta.ca These predictions are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The expected chemical shifts for this compound can be estimated by analyzing data for its structural components: the azetidine ring, the benzyloxy group, and the sulfonyl chloride moiety.

For the azetidine ring , the protons are expected to exhibit complex splitting patterns due to their diastereotopic nature. The protons on the carbons adjacent to the nitrogen (C2 and C4) would be deshielded due to the electron-withdrawing effect of the sulfonyl chloride group. The proton at C3, attached to the carbon bearing the benzyloxy group, would also be significantly deshielded.

For the benzyloxy group , the benzylic protons (CH₂) would appear as a singlet, with a chemical shift influenced by the electronegativity of the adjacent oxygen atom. The aromatic protons of the phenyl ring would typically appear in the aromatic region of the spectrum.

The ¹³C NMR chemical shifts can also be predicted with reasonable accuracy. researchgate.net The carbon atoms of the azetidine ring would have distinct chemical shifts, with the carbons bonded to nitrogen and oxygen (C2, C4, and C3) appearing at lower fields. The benzylic carbon and the aromatic carbons of the benzyloxy group would also have characteristic chemical shifts.

Below are interactive tables with predicted ¹H and ¹³C NMR chemical shifts for analogous compounds, providing a basis for estimating the values for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for an N-Sulfonylated Azetidine Analogue

| Proton | Predicted Chemical Shift (ppm) |

| Azetidine H2/H4 (axial) | 3.8 - 4.2 |

| Azetidine H2/H4 (equatorial) | 4.1 - 4.5 |

| Azetidine H3 | 4.5 - 4.9 |

Table 2: Predicted ¹³C NMR Chemical Shifts for an N-Sulfonylated Azetidine Analogue

| Carbon | Predicted Chemical Shift (ppm) |

| Azetidine C2/C4 | 50 - 55 |

| Azetidine C3 | 70 - 75 |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for a Benzyloxy Analogue

| Atom | Predicted Chemical Shift (ppm) |

| Benzylic CH₂ (¹H) | 4.5 - 5.0 |

| Aromatic CH (¹H) | 7.2 - 7.5 |

| Benzylic CH₂ (¹³C) | 70 - 75 |

| Aromatic CH (¹³C) | 127 - 130 |

| Aromatic C (quaternary) | 135 - 138 |

Predicted Infrared (IR) Spectroscopy Frequencies

Computational methods, particularly DFT, can also predict vibrational frequencies in IR spectroscopy. semanticscholar.orgnih.gov These predictions are instrumental in assigning absorption bands to specific functional groups within the molecule. For this compound, characteristic vibrational frequencies are expected for the sulfonyl chloride group, the ether linkage, and the aromatic ring.

The sulfonyl chloride (SO₂Cl) group is expected to show strong, characteristic asymmetric and symmetric stretching vibrations. semanticscholar.org The C-O stretching of the benzyloxy group will also be a prominent feature. The aromatic ring will exhibit characteristic C-H and C=C stretching vibrations.

Table 4: Predicted IR Frequencies for Key Functional Groups in Analogous Compounds

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Sulfonyl Chloride (SO₂) | Asymmetric Stretch | 1370 - 1400 |

| Sulfonyl Chloride (SO₂) | Symmetric Stretch | 1170 - 1200 |

| C-O-C (Ether) | Stretch | 1050 - 1150 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

It is important to note that these predicted values are for analogous structures and the actual experimental values for this compound may vary. However, these computational predictions provide a valuable theoretical framework for the initial characterization and confirmation of the synthesized molecule's structure.

Future Research Directions and Advanced Methodologies

Catalytic Strategies for Enhanced Efficiency and Selectivity

Transition-metal-catalyzed reactions have become indispensable for the functionalization of C-H bonds, and applying these strategies to the 3-(benzyloxy)azetidine-1-sulfonyl chloride core could provide direct access to novel derivatives. nih.gov The sulfonyl group can act as a directing group, facilitating site-selective reactions. Research could focus on palladium-catalyzed C(sp³)-H activation at the C2 and C4 positions of the azetidine (B1206935) ring, which would otherwise be unreactive. rsc.org Such methods would enable the introduction of aryl, vinyl, or alkyl groups, rapidly increasing molecular complexity.

Furthermore, copper-catalyzed reactions, which are effective for the alkylation of aziridines and other strained rings, could be explored for the ring-opening or functionalization of the azetidine core. organic-chemistry.org The development of catalytic systems that are tolerant of the sulfonyl chloride group or that utilize it as an activating group is a key area for future investigation.

| Catalyst System | Substrate Type | Transformation | Potential Application to Target Compound |

| Pd(OAc)₂ / Ligand | N-Sulfonyl Azetidines | C-H Arylation at C4 | Direct introduction of aryl groups at the C4 position. |

| [RhCp*Cl₂]₂ | N-Acyl Azetidines | C-H Amidation at C2/C4 | Installation of amide functionalities. |

| Cu(OTf)₂ | 1-Azabicyclo[1.1.0]butane | Alkylation/Ring Opening | Functionalization via strain-release pathways. organic-chemistry.org |

| Ni(cod)₂ / Ligand | N-Boc Azetidines | Cross-coupling at C3 | Diversification at the C3 position after modification. |

Organocatalysis offers a metal-free alternative for asymmetric synthesis, which is crucial for medicinal chemistry applications. nih.gov Proline sulfonamide-based organocatalysts, for instance, have proven effective in various transformations, and their structural similarity could lead to unique reactivity patterns when used with substrates like this compound. nih.gov Future work could explore the enantioselective functionalization of the azetidine ring or reactions involving the sulfonyl chloride moiety. For example, chiral organocatalysts could mediate the addition of nucleophiles to the azetidine ring, potentially after in-situ conversion to an iminium ion, to generate highly enantioenriched products. nih.gov

Flow Chemistry and Automated Synthesis Approaches

Flow chemistry provides significant advantages in terms of safety, scalability, and reaction control, particularly for handling reactive intermediates like sulfonyl chlorides. researchgate.netmdpi.com The synthesis of this compound and its subsequent derivatization are well-suited for continuous flow processes. nih.govacs.org An automated system could telescope the synthesis of the azetidine precursor, its subsequent reaction to form the sulfonyl chloride, and the final functionalization step without isolating intermediates. researchgate.net This approach would minimize handling of the potentially moisture-sensitive sulfonyl chloride and allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. rsc.org Research into developing a robust, multi-step flow synthesis would be a significant step towards the practical application of this compound. uniba.it

Development of Sustainable and Green Chemistry Protocols

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Future research on this compound should prioritize green chemistry principles. This includes exploring alternative, less hazardous reagents for the chlorosulfonylation step, potentially replacing traditional reagents with systems like N-chlorosuccinimide or bleach-mediated oxidative chlorosulfonation. researchgate.netorganic-chemistry.org The use of sustainable solvents, such as cyclopentyl methyl ether (CPME), which has been successfully employed in the flow synthesis of azetidines, should be investigated. acs.orguniba.it Furthermore, developing catalytic cycles that minimize waste and energy consumption, and recycling byproducts where possible, will be crucial for creating a truly sustainable synthesis protocol. rsc.org

Exploration of Novel Reactivity Patterns for the Sulfonyl Chloride Group and Azetidine Ring